molecular formula C11H21NO3 B13513547 tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate

tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate

Katalognummer: B13513547
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: ZOLDCWHXROBGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of carbamic acid and features a cyclobutane ring substituted with a hydroxymethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate derivatives in biological systems.

Medicine

In medicine, derivatives of this compound may have potential applications as pharmaceutical intermediates. The carbamate group is a common functional group in many drugs, and modifying this compound could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structural properties make it a valuable component in the design of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
  • tert-Butyl (cis-3-(hydroxymethyl)cyclopentyl)carbamate
  • tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate

Uniqueness

tert-Butyl (cis-3-(hydroxymethyl)-3-methylcyclobutyl)carbamate is unique due to the presence of both a hydroxymethyl group and a methyl group on the cyclobutane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

tert-butyl N-[3-(hydroxymethyl)-3-methylcyclobutyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-5-11(4,6-8)7-13/h8,13H,5-7H2,1-4H3,(H,12,14)

InChI-Schlüssel

ZOLDCWHXROBGFW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.